molecular formula C14H13ClN2O2 B7562894 N-[1-(4-chlorophenyl)cyclopropyl]-3-methyl-1,2-oxazole-5-carboxamide

N-[1-(4-chlorophenyl)cyclopropyl]-3-methyl-1,2-oxazole-5-carboxamide

Cat. No. B7562894
M. Wt: 276.72 g/mol
InChI Key: KGIRNVLWMASCHD-UHFFFAOYSA-N
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Description

N-[1-(4-chlorophenyl)cyclopropyl]-3-methyl-1,2-oxazole-5-carboxamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a cyclic amide with a molecular formula of C15H14ClNO2 and a molecular weight of 281.73 g/mol.

Mechanism of Action

The mechanism of action of N-[1-(4-chlorophenyl)cyclopropyl]-3-methyl-1,2-oxazole-5-carboxamide involves the inhibition of FAAH. FAAH is responsible for breaking down endocannabinoids such as anandamide, which play a role in regulating various physiological and behavioral processes. By inhibiting FAAH, N-[1-(4-chlorophenyl)cyclopropyl]-3-methyl-1,2-oxazole-5-carboxamide can increase the levels of endocannabinoids, leading to various effects such as pain relief, reduced anxiety, and improved mood.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[1-(4-chlorophenyl)cyclopropyl]-3-methyl-1,2-oxazole-5-carboxamide have been studied extensively. The compound has been found to have analgesic effects, reducing pain in animal models. It has also been found to have anxiolytic effects, reducing anxiety in animal models. Additionally, N-[1-(4-chlorophenyl)cyclopropyl]-3-methyl-1,2-oxazole-5-carboxamide has been found to improve mood and reduce depression-like behaviors in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using N-[1-(4-chlorophenyl)cyclopropyl]-3-methyl-1,2-oxazole-5-carboxamide in lab experiments is its selectivity for FAAH inhibition. This allows for more precise manipulation of the endocannabinoid system in the brain. However, one limitation is that the compound has low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the use of N-[1-(4-chlorophenyl)cyclopropyl]-3-methyl-1,2-oxazole-5-carboxamide in scientific research. One direction is the exploration of its potential therapeutic applications, particularly in the treatment of pain, anxiety, and depression. Another direction is the investigation of its effects on other physiological and behavioral processes, such as learning and memory. Additionally, further optimization of the synthesis method and development of more soluble analogs of the compound could improve its utility in lab experiments.

Synthesis Methods

The synthesis of N-[1-(4-chlorophenyl)cyclopropyl]-3-methyl-1,2-oxazole-5-carboxamide involves the reaction of 4-chlorobenzoyl chloride with cyclopropylamine to produce N-(4-chlorobenzoyl)cyclopropylamine. This intermediate is then reacted with 3-methyl-1,2-oxazole-5-carboxylic acid to yield the final product. The synthesis method has been optimized to achieve high yields and purity of the compound.

Scientific Research Applications

N-[1-(4-chlorophenyl)cyclopropyl]-3-methyl-1,2-oxazole-5-carboxamide has been used in various scientific research studies. It has been found to have potential applications in the field of neuroscience, specifically in studying the role of the endocannabinoid system in the brain. The compound has been used as a selective inhibitor of the fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids in the brain. By inhibiting FAAH, N-[1-(4-chlorophenyl)cyclopropyl]-3-methyl-1,2-oxazole-5-carboxamide can increase the levels of endocannabinoids in the brain, leading to various physiological and behavioral effects.

properties

IUPAC Name

N-[1-(4-chlorophenyl)cyclopropyl]-3-methyl-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O2/c1-9-8-12(19-17-9)13(18)16-14(6-7-14)10-2-4-11(15)5-3-10/h2-5,8H,6-7H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGIRNVLWMASCHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)NC2(CC2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(4-chlorophenyl)cyclopropyl]-3-methyl-1,2-oxazole-5-carboxamide

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